molecular formula C10H14ClF2N5 B12217358 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12217358
M. Wt: 277.70 g/mol
InChI Key: YWYJOCWYTZNNNO-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a compound of significant interest in the field of organic chemistry. This compound contains a difluoromethyl group and a pyrazole ring, which are known for their biological and pharmacological activities. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

1-(Difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The pyrazole ring is known to interact with proteins and nucleic acids, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its combination of a difluoromethyl group and a dimethylpyrazolyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-7-8(6-16(2)14-7)5-13-9-3-4-17(15-9)10(11)12;/h3-4,6,10H,5H2,1-2H3,(H,13,15);1H

InChI Key

YWYJOCWYTZNNNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=NN(C=C2)C(F)F)C.Cl

Origin of Product

United States

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